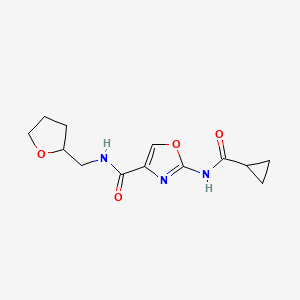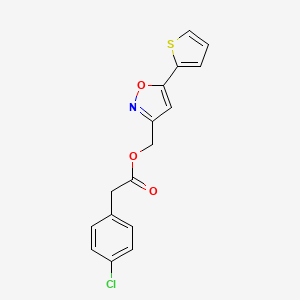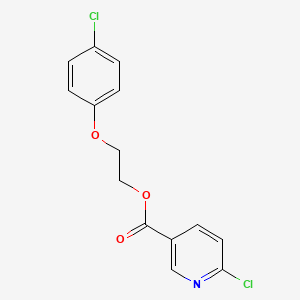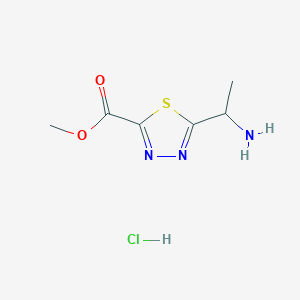
2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C13H17N3O4 and its molecular weight is 279.296. The purity is usually 95%.
BenchChem offers high-quality 2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Derivatives
Research indicates that compounds containing the oxazole ring, similar to 2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide, can be synthesized through various catalytic processes. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions have been utilized to synthesize tetrahydrofuran, dioxolane, and oxazoline derivatives from 4-yn-1-ones and prop-2-ynyl alpha-ketoesters or amides, showcasing the versatility of these methodologies in generating complex heterocyclic systems in satisfactory yields (Bacchi et al., 2005). Similarly, copper-catalyzed intramolecular cyclization of functionalized enamides has been reported as an efficient two-step synthesis route for 2-phenyl-4,5-substituted oxazoles, further emphasizing the synthetic utility of these strategies in constructing oxazole-containing compounds (Vijay Kumar et al., 2012).
Catalytic Approaches to Oxazole Formation
The development of novel catalytic systems for the synthesis of oxazole derivatives, including 2-(cyclopropanecarboxamido)-N-((tetrahydrofuran-2-yl)methyl)oxazole-4-carboxamide, highlights the significance of these scaffolds in medicinal chemistry. Gold-catalyzed oxidation strategies, for instance, have been successfully applied for the modular synthesis of 2,4-disubstituted oxazoles, leveraging the reactivity of terminal alkynes and carboxamides. This methodology underscores the role of bidentate ligands in tempering the reactivities of gold carbenes, facilitating the [3+2] annulation process towards the efficient generation of oxazole rings (Luo et al., 2012).
Applications in Synthesis of Macrolides
Oxazoles, by virtue of their reactive nature, serve as key intermediates in the synthesis of complex molecules, including macrolides. The photooxygenation of oxazoles has been explored as a strategy for generating activated carboxylates, which subsequently engage in selective nucleophilic attacks leading to the synthesis of various macrolides. This approach demonstrates the application of oxazole derivatives in the construction of bioactive compounds with potential pharmaceutical relevance (Wasserman et al., 1981).
Eigenschaften
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c17-11(8-3-4-8)16-13-15-10(7-20-13)12(18)14-6-9-2-1-5-19-9/h7-9H,1-6H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLLESIRFSVBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=COC(=N2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-3-amino-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2837806.png)
![1-[1-(Benzenesulfonyl)azetidin-3-yl]piperazine dihydrochloride](/img/structure/B2837807.png)
![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylprop-2-enamide](/img/structure/B2837810.png)




![N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide](/img/structure/B2837818.png)


![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2837824.png)

![N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2837826.png)